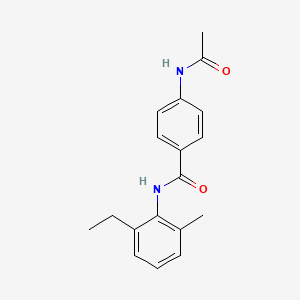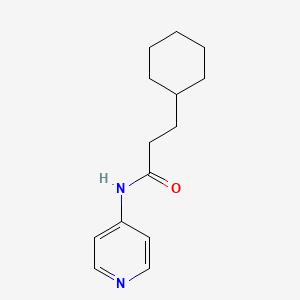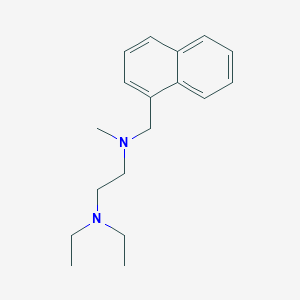![molecular formula C16H16ClNO2S B5710021 N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide is a chemical compound used in scientific research. It is a thioamide derivative of acetamide and is also known as CMPTA. This compound has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of CMPTA is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, CMPTA may reduce inflammation and pain.
Biochemical and Physiological Effects:
CMPTA has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anticonvulsant properties. CMPTA has been found to inhibit the activity of COX-2, which may contribute to its anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using CMPTA in lab experiments is its potential therapeutic applications. CMPTA has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for further research. However, one limitation of using CMPTA is its potential toxicity. Further research is needed to determine the safety of CMPTA for use in humans.
Future Directions
There are several potential future directions for research on CMPTA. One area of research could be the development of CMPTA derivatives with improved therapeutic properties. Another area of research could be the investigation of the mechanism of action of CMPTA. Additionally, further studies are needed to determine the safety and efficacy of CMPTA for use in humans.
Synthesis Methods
The synthesis of CMPTA involves the reaction of 3-chloro-4-methoxyaniline and 4-methylphenylthiourea with acetic anhydride. The resulting product is then treated with hydrochloric acid to yield CMPTA. The reaction mechanism involves the formation of an imine intermediate, followed by nucleophilic addition of the thiol group to the imine carbon.
Scientific Research Applications
CMPTA has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CMPTA has also been studied for its potential use as a chemotherapeutic agent in the treatment of cancer.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-11-3-6-13(7-4-11)21-10-16(19)18-12-5-8-15(20-2)14(17)9-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPRQWHVBBZFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)

![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)

![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)



![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
